3-Ethylpentane

Boiling point Volatility Distillation

Choose 3-ethylpentane for its unique symmetrical branching, which defines its boiling point (93–94°C), vapor pressure, and solvation environment—factors critical for reproducible reaction kinetics and solvent selectivity in non-polar media. Its distinct GC retention index (~683–687) ensures accurate peak identification in complex hydrocarbon analyses. The compound's higher Research Octane Number (RON) vs. n-heptane and well-characterized combustion enthalpy make it essential for surrogate fuel modeling and combustion research. Not a direct substitute for linear heptane; select this isomer for precision R&D and industrial solvent applications where its specific thermodynamic profile directly impacts performance optimization and energy-efficient distillation.

Molecular Formula C7H16
Molecular Weight 100.2 g/mol
CAS No. 617-78-7
Cat. No. B1585240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpentane
CAS617-78-7
Molecular FormulaC7H16
Molecular Weight100.2 g/mol
Structural Identifiers
SMILESCCC(CC)CC
InChIInChI=1S/C7H16/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
InChIKeyAORMDLNPRGXHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpentane (CAS 617-78-7) Compound Profile and Procurement Context for Scientific and Industrial Buyers


3-Ethylpentane (C₇H₁₆) is a branched saturated hydrocarbon and one of the nine structural isomers of heptane, characterized by a five-carbon chain with an ethyl branch at the central carbon [1]. At standard temperature and pressure, it is a colorless, odorless liquid with a density of approximately 0.694–0.70 g/mL and a boiling point of 93.3–94.0 °C [2]. As a volatile organic compound (VOC) and non-polar solvent, it finds primary utility in industrial solvent applications, petrochemical research, and as a component in fuel formulations [3].

Why Generic Substitution of 3-Ethylpentane with Other Heptane Isomers Can Compromise Experimental and Industrial Outcomes


While 3-ethylpentane shares the molecular formula C₇H₁₆ with other heptane isomers, its unique branching architecture results in distinct physicochemical and thermodynamic properties that preclude simple interchangeability [1]. Specifically, the placement of an ethyl group on the central carbon creates a molecular shape with a specific acentric factor and intermolecular potential, which directly impacts key selection criteria such as boiling point, vapor pressure, and liquid-vapor phase equilibria when compared to linear n-heptane or other branched isomers like 2-methylhexane [2][3]. These differences can significantly influence reaction kinetics, solvent selectivity, and thermodynamic efficiency in both laboratory and industrial processes, making precise compound selection critical for reproducibility and performance optimization.

Quantitative Differentiation Guide for 3-Ethylpentane (CAS 617-78-7) for Scientific Procurement


Lower Boiling Point Compared to n-Heptane and 3-Methylhexane Alters Solvent Removal and Fractionation Characteristics

3-Ethylpentane exhibits a boiling point of 93.3–94.0 °C at 760 mmHg, which is approximately 5.4 °C lower than that of its linear isomer n-heptane (98.4 °C) and also lower than 3-methylhexane (91.9 °C) [1]. This lower boiling point is a direct consequence of its branched structure, which reduces the surface area available for intermolecular van der Waals interactions [2].

Boiling point Volatility Distillation Solvent recovery

Higher Vapor Pressure than n-Heptane Impacts Evaporation Rate and Atmospheric Reactivity

3-Ethylpentane has a significantly higher vapor pressure at 25 °C compared to its linear isomer, n-heptane, indicating a greater propensity to evaporate and enter the gas phase . This property is quantitatively distinct and is linked to the compound's specific molecular geometry and acentric factor [1].

Vapor pressure Volatility Evaporation rate VOC emissions

Distinct Density and Refractive Index Values for Quality Control and Purity Verification

3-Ethylpentane possesses a lower density and a distinct refractive index compared to n-heptane and other branched isomers, providing a reliable set of physical constants for quality control, substance identification, and purity verification in laboratory and industrial settings [1][2].

Density Refractive index QC/QA Purity analysis

Defined Thermochemical Properties Enable Accurate Thermodynamic Calculations for Process Design

The enthalpy of vaporization (ΔHvap) and standard molar enthalpy of formation (ΔfH°) for 3-ethylpentane have been experimentally determined, providing quantitative input for thermodynamic models used in chemical process design and simulation . These values differ measurably from those of its structural isomers, as the molecular branching influences the energy required for phase change and the compound's inherent stability [1].

Enthalpy of vaporization Enthalpy of formation Thermodynamics Process engineering

Commercial Availability with Defined Purity Specifications Supports Reproducible Research

For laboratory and research procurement, 3-ethylpentane is commercially available from multiple vendors with a specified minimum purity, typically >93.0% as determined by gas chromatography (GC) [1]. This is in contrast to more common isomers like n-heptane, which is readily available at significantly higher purities (e.g., >99%), reflecting their different market positions and typical applications.

Purity QC/QA Reproducibility Procurement specification

Defined Application Scenarios for 3-Ethylpentane (CAS 617-78-7) Based on Quantitative Differentiation


Specialty Solvent for Temperature-Sensitive Organic Syntheses

3-Ethylpentane's boiling point of 93-94 °C and moderate vapor pressure position it as a specialty solvent for organic reactions requiring a controlled reflux temperature or a specific evaporation profile that falls between those of n-hexane (69 °C) and n-heptane (98 °C). Its branched structure offers a different solvation environment compared to linear alkanes, which can influence reaction rates and product distributions in non-polar media. The lower boiling point relative to n-heptane can also translate to energy savings and reduced thermal stress on sensitive products during solvent recovery by distillation [1][2].

Calibration Standard and Performance Testing in Petrochemical Analysis

As a well-characterized heptane isomer, 3-ethylpentane is ideally suited for use as a calibration standard in gas chromatography (GC) and as a test compound for evaluating the performance of analytical instruments designed for complex hydrocarbon mixtures, such as gasoline or naphtha. Its distinct retention index (approximately 683-687 on non-polar columns) allows for accurate peak identification and quantification in multi-component samples. Furthermore, its defined thermodynamic properties make it a valuable component in surrogate fuel mixtures used for fundamental combustion and engine research [1][3].

Component in Tailored Fuel Formulations and Combustion Research

The specific branching of 3-ethylpentane results in a higher research octane number (RON) compared to n-heptane (where RON = 0), making it a candidate for blending in high-performance gasoline formulations to improve knock resistance. Its well-defined enthalpy of combustion and vaporization are critical parameters for formulating accurate surrogate fuels used in kinetic modeling studies of real transportation fuels, enabling more precise simulations of combustion chemistry and emissions formation [1][3].

Model Compound for Studying Molecular Branching Effects

The unique, symmetrical branching of 3-ethylpentane makes it an ideal model compound for theoretical and simulation-based research investigating the fundamental impact of molecular architecture on macroscopic properties. Studies have used 3-ethylpentane to probe intermolecular potentials [1], to examine thermal diffusion (Soret effect) in binary mixtures [2], and to test excess entropy scaling relationships for dynamic properties [3]. This research is foundational for developing better predictive models in chemical engineering and materials science.

Technical Documentation Hub

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